molecular formula C19H16N4OS B5739418 2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole

2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole

Cat. No. B5739418
M. Wt: 348.4 g/mol
InChI Key: BOAATBNFDPLCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole, commonly known as BITPO, is a synthetic compound with potential applications in scientific research. The compound has gained significant attention in recent years due to its unique chemical structure and potential biological activities. In

Mechanism of Action

The mechanism of action of BITPO is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. The compound has been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in the regulation of cell growth and differentiation. BITPO has also been shown to inhibit the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
BITPO has been shown to have a range of biochemical and physiological effects, including the inhibition of specific enzymes and proteins, as well as the potential to induce cell death in cancer cells. The compound has also been shown to have antioxidant properties, which may play a role in its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of BITPO is its unique chemical structure, which makes it a valuable tool for scientific research. The compound is relatively easy to synthesize, with high yields and purity. However, one of the limitations of BITPO is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of BITPO in scientific research. One area of interest is the potential use of the compound as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and biomedical imaging. Another area of interest is the potential use of BITPO as an anticancer agent, due to its ability to induce cell death in cancer cells. Finally, the compound's potential use in the treatment of Alzheimer's disease is an area of ongoing research, with promising results thus far.
Conclusion:
In conclusion, BITPO is a synthetic compound with potential applications in scientific research. The compound's unique chemical structure and potential biological activities make it a valuable tool for investigating a range of biochemical and physiological processes. While there are limitations to its use, ongoing research into the compound's potential applications will likely continue to yield promising results.

Synthesis Methods

BITPO can be synthesized using a variety of methods, including the reaction of 2-mercaptobenzimidazole with benzyl chloride and phenylglyoxal in the presence of a base. Another method involves the reaction of 2-mercaptobenzimidazole with benzyl isocyanate and phenylglyoxal in the presence of a base. Both methods result in the formation of BITPO with high yields and purity.

Scientific Research Applications

BITPO has a wide range of potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as an inhibitor of protein tyrosine phosphatases. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

2-[(1-benzylimidazol-2-yl)sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-3-7-15(8-4-1)13-23-12-11-20-19(23)25-14-17-21-22-18(24-17)16-9-5-2-6-10-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAATBNFDPLCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2SCC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole

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